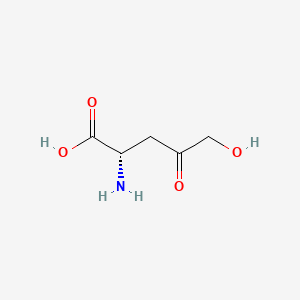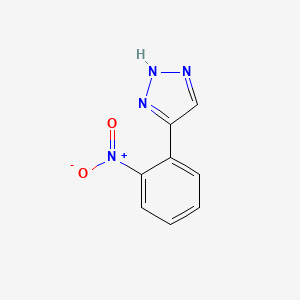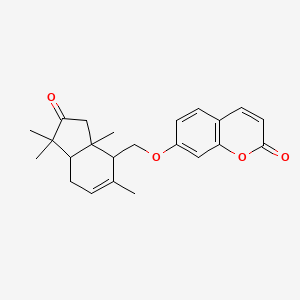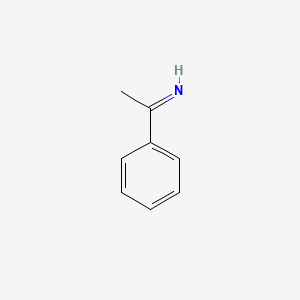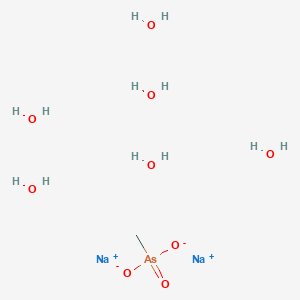
Arsonic acid, methyl-, disodium salt, hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsonic acid, methyl-, disodium salt, hexahydrate is an organoarsenic compound with the chemical formula CH₃AsO₃Na₂·6H₂O. It is a colorless, water-soluble solid that has been widely used as a herbicide and fungicide, particularly in the cultivation of cotton and rice .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, disodium salt, hexahydrate typically involves the reaction of arsenous acid with methyl iodide in the presence of sodium hydroxide. . The reaction can be represented as follows: [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Arsonic acid, methyl-, disodium salt, hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic pentoxide, while reduction can produce arsenous acid .
Aplicaciones Científicas De Investigación
Arsonic acid, methyl-, disodium salt, hexahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for arsenic analysis.
Biology: Studied for its effects on cellular processes and its role in arsenic metabolism.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Employed as a herbicide and fungicide in agriculture.
Mecanismo De Acción
The mechanism of action of arsonic acid, methyl-, disodium salt, hexahydrate involves its interaction with cellular components. It can inhibit enzymes by binding to thiol groups, disrupt cellular redox balance, and induce oxidative stress. These effects are mediated through the formation of reactive arsenic species and their interaction with cellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Methylarsonic acid: The parent compound of arsonic acid, methyl-, disodium salt, hexahydrate.
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups.
Arsenobetaine: A non-toxic organoarsenic compound found in seafood.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it effective as a herbicide and fungicide. Its water solubility and ability to form stable salts also contribute to its distinctiveness .
Propiedades
Número CAS |
5967-62-4 |
|---|---|
Fórmula molecular |
CH15AsNa2O9 |
Peso molecular |
292.03 g/mol |
Nombre IUPAC |
disodium;methyl-dioxido-oxo-λ5-arsane;hexahydrate |
InChI |
InChI=1S/CH5AsO3.2Na.6H2O/c1-2(3,4)5;;;;;;;;/h1H3,(H2,3,4,5);;;6*1H2/q;2*+1;;;;;;/p-2 |
Clave InChI |
HPWNDUPOECNNLK-UHFFFAOYSA-L |
SMILES canónico |
C[As](=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)


![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
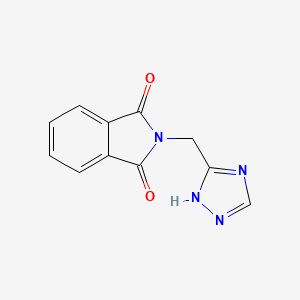
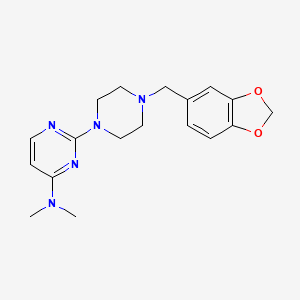
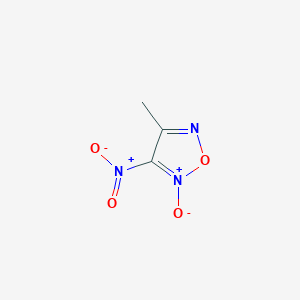
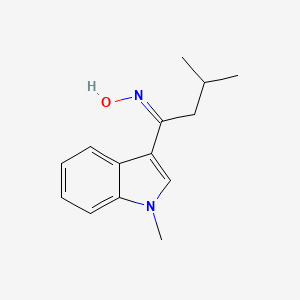
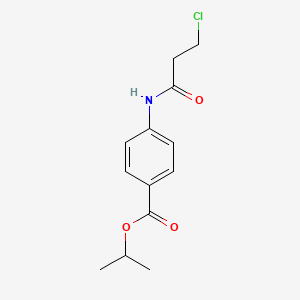
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
